3-(Aminomethyl)benzenesulfonamide - 628298-58-8

3-(Aminomethyl)benzenesulfonamide

Catalog Number: EVT-354613
CAS Number: 628298-58-8
Molecular Formula: C7H10N2O2S
Molecular Weight: 186.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sulfonamides are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. Among them, 3-(Aminomethyl)benzenesulfonamide derivatives have been explored for their potential therapeutic applications in various fields, including the treatment of Alzheimer's disease, malaria, cancer, and as enzyme inhibitors with relevance to glaucoma and other diseases13467.

Acetazolamide (AZA)

  • Compound Description: Acetazolamide is a well-established carbonic anhydrase inhibitor used clinically as a diuretic and for treating glaucoma. []
  • Relevance: While structurally dissimilar to 3-(Aminomethyl)benzenesulfonamide, Acetazolamide serves as a reference compound in a study investigating the carbonic anhydrase inhibitory activity of novel Mannich bases. This comparison provides context for the potential therapeutic applications of compounds structurally related to 3-(Aminomethyl)benzenesulfonamide. []

Tacrine (TAC)

  • Compound Description: Tacrine, also known as tetrahydroaminoacridine, is a centrally acting acetylcholinesterase inhibitor. It was used clinically for the management of Alzheimer's disease but has been largely replaced by newer agents due to its hepatotoxicity. []
  • Relevance: Similar to Acetazolamide, Tacrine serves as a reference compound in a study assessing the acetylcholinesterase inhibitory activity of newly synthesized Mannich bases. This study indirectly suggests potential biological activities of compounds related to 3-(Aminomethyl)benzenesulfonamide by comparing them to a known therapeutic agent. []

(S)-3-(Aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][1,2]oxaborol-1(3H)-ol (GSK656)

  • Compound Description: GSK656 is a potent and selective inhibitor of Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS) currently under clinical development for treating tuberculosis. []
  • Relevance: GSK656 and 3-(Aminomethyl)benzenesulfonamide share a key structural feature: the 3-aminomethyl group. This commonality suggests that compounds containing this moiety could potentially exhibit inhibitory activity against various targets, including enzymes involved in essential biological processes like protein synthesis. []

3-(Aminomethyl)pyridine

  • Compound Description: 3-(Aminomethyl)pyridine is a heterocyclic compound frequently utilized as a building block in organic synthesis. It has been investigated for its potential use in various applications, including the development of new materials and catalysts. [, , , , , , , , ]
  • Relevance: This compound shares a close structural resemblance to 3-(Aminomethyl)benzenesulfonamide, with the key difference being the replacement of the benzenesulfonamide moiety with a pyridine ring. This structural similarity highlights the versatility of the 3-aminomethyl group as a building block for synthesizing diverse chemical entities with potentially valuable properties. [, , , , , , , , ]

N-[3-(Aminomethyl)benzyl]acetamidine (1400W)

  • Compound Description: 1400W is a highly selective inhibitor of inducible nitric oxide synthase (iNOS). It has shown promising results in preclinical studies for its potential to treat inflammatory conditions like colitis by modulating NO production and cytokine release. [, ]
  • Relevance: This compound shares the 3-aminomethylphenyl moiety with 3-(Aminomethyl)benzenesulfonamide. This structural feature, present in a potent and selective iNOS inhibitor, suggests that compounds related to 3-(Aminomethyl)benzenesulfonamide could possess anti-inflammatory properties and warrants further investigation for their potential therapeutic applications. [, ]
  • Compound Description: Pregabalin is an anticonvulsant drug used to treat epilepsy, neuropathic pain, and generalized anxiety disorder. [, ]
  • Relevance: This compound shares the 3-aminomethyl group with 3-(Aminomethyl)benzenesulfonamide. While the remaining structures differ, this shared feature highlights the presence of the 3-aminomethyl group in a clinically approved drug with a defined pharmacological profile. [, ]
Mechanism of Action

The mechanism of action of these compounds often involves the inhibition of enzymes that are critical in disease pathogenesis. For instance, certain derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes involved in the breakdown of the neurotransmitter acetylcholine. In Alzheimer's disease, the inhibition of these enzymes can help increase acetylcholine levels in the brain, potentially improving cognitive function1. Additionally, some benzenesulfonamide derivatives have been found to inhibit carbonic anhydrase (CA), an enzyme that plays a role in pH regulation and is implicated in conditions like glaucoma, epilepsy, and cancer467. The inhibition of CA can lead to decreased intraocular pressure, which is beneficial in the treatment of glaucoma6.

Applications in Various Fields

Alzheimer's Disease Treatment

In the context of Alzheimer's disease, novel hybrids of 4-amino-2,3-polymethylene-quinoline and p-tolylsulfonamide have been synthesized and evaluated. These compounds have demonstrated potent inhibitory activity against AChE and BChE, with selectivity toward BChE. The lead compound showed promising results, with low activity against carboxylesterase, suggesting a reduced risk of drug-drug interactions. Molecular docking studies have indicated that these conjugates can bind to dual sites on AChE, potentially blocking AChE-induced β-amyloid aggregation, which is a hallmark of Alzheimer's pathology1.

Antimalarial Activity

Benzenesulfonamides bearing 1,3,4-oxadiazole moieties have been synthesized, with some showing potential as novel antimalarial lead compounds. These derivatives have been tested in mice infected with Plasmodium berghei and have demonstrated the ability to inhibit hem polymerization, a process crucial for the survival of the malaria parasite3.

Anticancer Activity

Novel benzenesulfonamides have been synthesized and shown to inhibit carbonic anhydrase isoforms hCA II and IX, which are associated with tumors. These compounds have exhibited significant anti-proliferative activity against breast and colorectal cancer cell lines. For example, one compound induced apoptosis in breast cancer cells through the intrinsic mitochondrial pathway, highlighting its potential as an anticancer agent4.

Glaucoma Treatment

Compounds containing benzenesulfonamide with phenyl-1,2,3-triazole moieties have been synthesized and found to be highly effective CA inhibitors. These compounds have shown significant intraocular pressure-lowering activity in an animal model of glaucoma, making them candidates for the development of new glaucoma treatments6.

Beta3-Adrenergic Receptor Agonists

Derivatives containing 1,2,3-triazole-substituted benzenesulfonamide have been prepared and identified as potent and selective human beta3-adrenergic receptor agonists. These compounds have been shown to stimulate lipolysis and possess oral bioavailability, suggesting their potential use in metabolic disorders8.

Properties

CAS Number

628298-58-8

Product Name

3-(Aminomethyl)benzenesulfonamide

IUPAC Name

3-(aminomethyl)benzenesulfonamide

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

InChI

InChI=1S/C7H10N2O2S/c8-5-6-2-1-3-7(4-6)12(9,10)11/h1-4H,5,8H2,(H2,9,10,11)

InChI Key

HNENXADRSCEPIJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)CN

Synonyms

α-Amino-m-toluenesulfonamide; 3-(Aminosulfonyl)benzylamine; 3-Sulfamoylbenzylamine;

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.